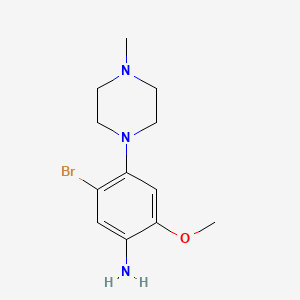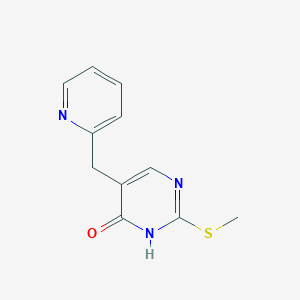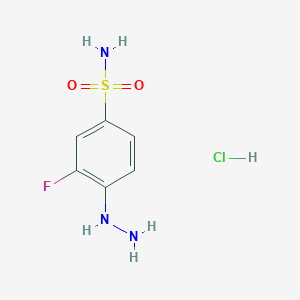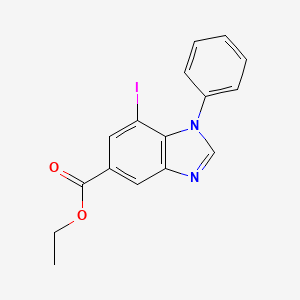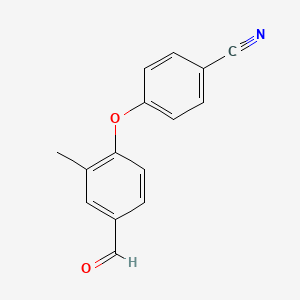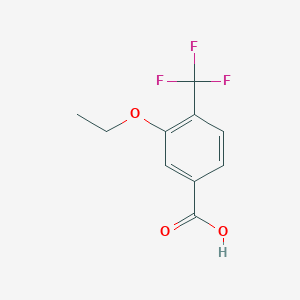
3-ethoxy-4-(trifluoromethyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethoxy-4-(trifluoromethyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an ethoxy group at the 3-position and a trifluoromethyl group at the 4-position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-ethoxy-4-(trifluoromethyl)- can be achieved through several synthetic routes. One common method involves the trifluoromethylation of a suitable benzoic acid derivative. This can be done using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI) under specific reaction conditions .
Another approach involves the etherification of a 3-hydroxybenzoic acid derivative with an ethylating agent such as ethyl iodide (C2H5I) in the presence of a base like potassium carbonate (K2CO3). This reaction typically occurs under reflux conditions in a suitable solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of benzoic acid, 3-ethoxy-4-(trifluoromethyl)- may involve continuous flow processes to ensure high yield and purity. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient production. For example, the use of crown-ether catalysts in a mixed solvent system can enhance the reaction efficiency and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
3-ethoxy-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The ethoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
3-ethoxy-4-(trifluoromethyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of benzoic acid, 3-ethoxy-4-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, which can influence its biological activity. The ethoxy group may also play a role in modulating the compound’s reactivity and interactions with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
3-(Trifluoromethyl)benzoic acid: Similar structure but lacks the ethoxy group.
4-(Trifluoromethyl)benzoic acid: Similar structure but with the trifluoromethyl group at the 4-position only.
3-Ethoxybenzoic acid: Similar structure but lacks the trifluoromethyl group.
Uniqueness
3-ethoxy-4-(trifluoromethyl)benzoic acid is unique due to the presence of both the ethoxy and trifluoromethyl groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H9F3O3 |
|---|---|
Peso molecular |
234.17 g/mol |
Nombre IUPAC |
3-ethoxy-4-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C10H9F3O3/c1-2-16-8-5-6(9(14)15)3-4-7(8)10(11,12)13/h3-5H,2H2,1H3,(H,14,15) |
Clave InChI |
CAKMKMXVRMQZOJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1)C(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


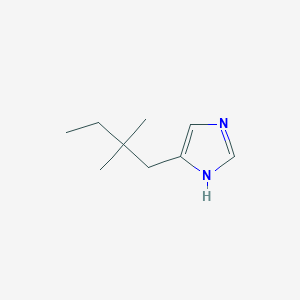
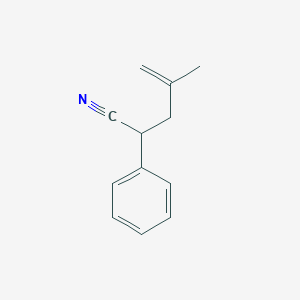
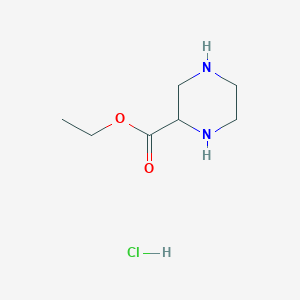
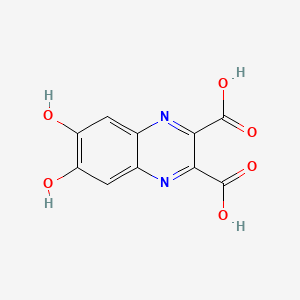
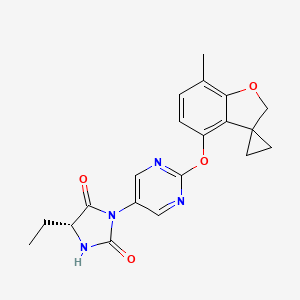
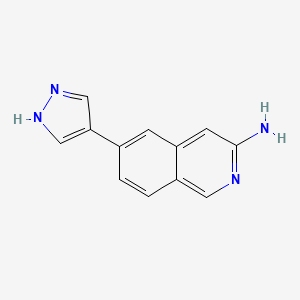
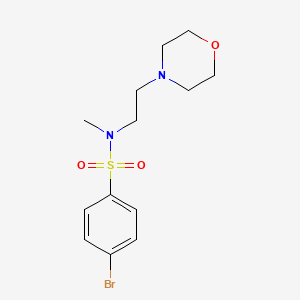
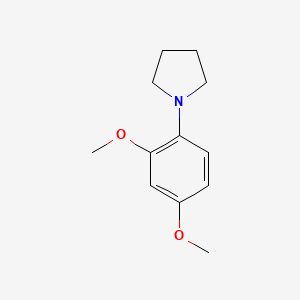
![(3S,5R)-5-Methyl-3-[1-((4R,5S)-4-methyl-2-oxo-5-phenyl-oxazolidin-3-yl)-methanoyl]-heptanoic acid tert-butyl ester](/img/structure/B8296472.png)
